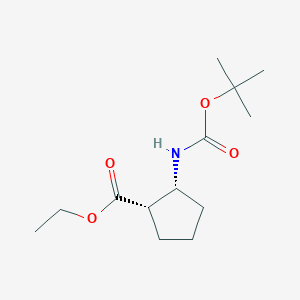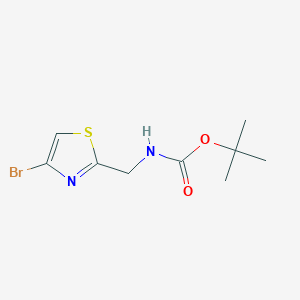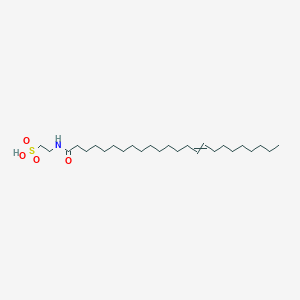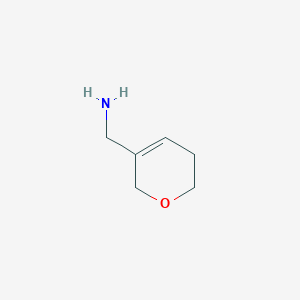![molecular formula C9H14N4O3 B1464707 1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1250908-78-1](/img/structure/B1464707.png)
1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
This usually involves identifying the compound’s chemical formula, its structure, and its functional groups.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis Techniques and Chemical Properties
Triazole derivatives are synthesized using various techniques, demonstrating their applicability in creating complex molecules with potential biological activities. For instance, the oriented synthesis of triazole derivatives through reactions involving phenyl acetylene and sodium azide highlights the methodological advancements in producing these compounds with high stereoselectivity and good yield (Liu et al., 2015). This approach facilitates the generation of intermediates for drug synthesis, showcasing the triazole ring's utility in medicinal chemistry. Moreover, the synthesis of triazole compounds derived from 4-amino benzoic acid emphasizes their role as intermediates for antibiotics, antihistamines, and treatments for various diseases, indicating their broad applicability in drug development (Al-Smaisim, 2010).
Antimicrobial and Anticancer Activities
Research on triazole derivatives has shown significant antimicrobial and anticancer activities, making them valuable in therapeutic applications. The synthesis of 1,2,3-triazole compounds displaying potent antibacterial effects against various bacterial strains indicates the potential of triazole-based molecules in addressing resistance to conventional antibiotics (Brahmayya et al., 2018). Additionally, triazole derivatives have been identified as promising candidates for anticancer therapy, with some compounds exhibiting high efficiency against leukemia and hepatoma cells, underscoring their potential in cancer treatment (Dong et al., 2017).
Material Science Applications
The versatility of triazole compounds extends beyond biomedical applications to material science, where their unique properties are exploited in the synthesis of complex materials. For example, the development of triazole-based ligands for gold(I) cations demonstrates their utility in catalyzing critical reactions in material synthesis, such as allene formation and alkyne hydration (Hu et al., 2019). This application highlights the role of triazole derivatives in advancing methodologies for creating novel materials with potential industrial applications.
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves predicting or proposing new uses for the compound, new methods for its synthesis, or new research studies to learn more about it.
properties
IUPAC Name |
1-[2-(butylamino)-2-oxoethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-2-3-4-10-8(14)6-13-5-7(9(15)16)11-12-13/h5H,2-4,6H2,1H3,(H,10,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOAKNMKFEZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2E)-3-{3-chloro-4-[(trifluoromethane)sulfonyloxy]phenyl}prop-2-enoate](/img/structure/B1464627.png)
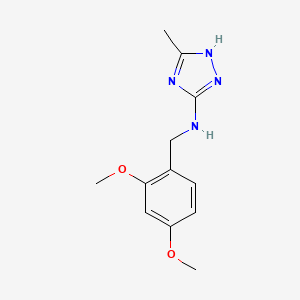
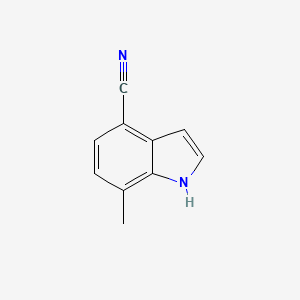


![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)

